molecular formula C10H13NO4S B010194 Boc-3-aminothiophene-2-carboxylic acid CAS No. 101537-64-8

Boc-3-aminothiophene-2-carboxylic acid

Cat. No. B010194
M. Wt: 243.28 g/mol
InChI Key: QAXIGPOUDYLWDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related molecules, such as methyl-3-aminothiophene-2-carboxylate and Boc-protected amino acid derivatives, involves multiple steps including bromofluorination, reduction, and cyclization reactions. Strategies have been developed to optimize these pathways, achieving high yields and introducing various functional groups for further chemical manipulation (Y. Tao et al., 2020); (Eva Van Hende et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their chemical behavior and interaction. X-ray diffraction analysis and computational studies, such as those performed on methyl-3-aminothiophene-2-carboxylate, reveal intricate details about their crystallographic arrangement, hydrogen bonding, and energy framework. These studies highlight the importance of amino and carboxyl groups in forming stable interactions within the crystal structure (Y. Tao et al., 2020).

Chemical Reactions and Properties

Boc-3-aminothiophene-2-carboxylic acid and its derivatives participate in various chemical reactions, including nucleophilic activation, Mannich-type reactions, and cycloadditions. These reactions are facilitated by the compound's functional groups, allowing for the synthesis of complex molecules. For instance, the carboxylic acid group can act as a nucleophile in the presence of boron catalysts, demonstrating the compound's versatility in synthetic chemistry (Yuya Morita et al., 2015).

Scientific Research Applications

1. BOC Protection of Amines

  • Methods of Application: The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions. The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Results or Outcomes: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

2. Structural Modification of Natural Products

  • Application Summary: Amino acids, including BOC-protected ones, are used in the structural modification of natural products to improve their performance and minimize their adverse effects .
  • Methods of Application: The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
  • Results or Outcomes: The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .

3. Green Chemistry

  • Application Summary: BOC protection of amines is used in green chemistry, which focuses on eco-friendly practical approaches for pharmaceutical and fine chemical syntheses .
  • Methods of Application: The protocol for BOC protection of amines in green chemistry does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Results or Outcomes: This approach eliminates the usage of solvents and catalysts to enhance green chemistry .

4. Dual Protection of Amino Functions

  • Application Summary: BOC protection is used for dual protection of amines and amides .
  • Methods of Application: This method involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Results or Outcomes: Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

5. Ionic Liquids

  • Application Summary: BOC-protected amino acids are used to prepare a series of room-temperature ionic liquids .
  • Methods of Application: These protected ionic liquids are used as the starting materials in dipeptide synthesis .
  • Results or Outcomes: This method expands the applicability of amino acid ionic liquids (AAILs) for organic synthesis .

6. Eco-Friendly Route for BOC Protection

  • Application Summary: An eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .
  • Methods of Application: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Results or Outcomes: This advanced growth area is recognized as green chemistry/sustainable technology . This demands a paradigm shift from traditional concepts and focuses mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .

7. Dual Protection of Amino Functions

  • Application Summary: This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Methods of Application: Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Results or Outcomes: Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc is ranked as “one of the most commonly used protective groups for amines” .

8. tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids

  • Application Summary: To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
  • Methods of Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis .
  • Results or Outcomes: This method expands the applicability of amino acid ionic liquids (AAILs) for organic synthesis .

Safety And Hazards


  • Boc-3-aminothiophene-2-carboxylic acid should be handled with care due to its potential irritant properties.

  • Always follow proper laboratory safety protocols when working with this compound.


Future Directions

Research on Boc-3-aminothiophene-2-carboxylic acid can explore its applications in drug discovery, materials science, and organic synthesis. Investigating its reactivity and potential biological activities may lead to novel compounds with useful properties.


For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by AA BLOCKS, INC.


Remember that this analysis is based on available data, and further research may uncover additional insights. 🌟


properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-5-16-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXIGPOUDYLWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373527
Record name 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-aminothiophene-2-carboxylic acid

CAS RN

101537-64-8
Record name 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 3-t-butoxycarbonylaminothiophene-2-carboxylate (15.0 g, 58.3 mmol) was warmed in a mixture of 1 N sodium hydroxide (116.6 ml) and tetrahydrofuran (60 ml) at 50° C. for 16 hours. The mixture was evaporated to a volume of approximately 60 ml, and acidified (pH=2) with hydrochloric acid under cooling in an ice bath. The precipitate was filtered off, washed with water, and dried to afford 13.8 g (97%) of 3-t-butoxycarbonylaminothiophene-2-carboxylic acid. M.p. 168°-169° C. Litt. m.p. 168-169° C. (i. Chem. Res. (S) , 296, 1985). 1H-NMR (DMSO-D6, δ) : 1.49 (s, 9H), 7.76 (d, 1H), 7.85 (d, 1H), 9.45 (s, 1H), 13.45 (s, 1H) .
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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